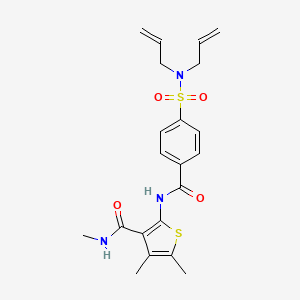

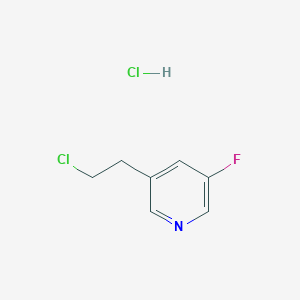

![molecular formula C5H3N3S2 B2826438 Thiazolo[5,4-d]pyrimidine-2(1H)-thione CAS No. 119681-92-4](/img/structure/B2826438.png)

Thiazolo[5,4-d]pyrimidine-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolo[5,4-d]pyrimidine-2(1H)-thione is a type of heterocyclic compound . It is a derivative of thiazolo[3,2-a]pyrimidines . The amino substitution of compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .

Synthesis Analysis

The synthesis of this compound involves the use of 3,5-bisarylmethylene-1-methyl-4-piperidone and 4-aryl-8-arylmethelene-6-methylpyrido pyrimidine-2 (1H)thiones as starting materials . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be studied using various methods .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques, including IR spectroscopy and NMR spectroscopy .Scientific Research Applications

Privileged Scaffold in Drug Discovery

Thiazolo[4,5-d]pyrimidines, closely related to Thiazolo[5,4-d]pyrimidines, are noted for their structural resemblance to purines, making them highly valuable in medicinal chemistry. These compounds have been developed for diverse therapeutic applications, including as immune-modulators, Corticotropin Releasing Factor (CRF) receptor antagonists, anti-Parkinson's agents, antivirals, anticancers, antibacterials, antifungals, analgesics, anti-inflammatories (including COX inhibitors), chemokine antagonists, and Fractlkine receptor antagonists. This broad spectrum of pharmacological activities demonstrates the compound's versatility and its potential as a base for novel therapeutics (Kuppast & Fahmy, 2016).

Antifungal Activity

The antifungal properties of Thiazolo[4,5-d]pyrimidines have been investigated, with certain derivatives showing potent inhibitory activity against strains like Aspergillus niger, A. clavatus, and Candida albicans. This suggests their potential utility in addressing fungal infections, comparing favorably with reference drugs like fluconazole and nystatin in some cases. Identifying key structural features essential for this activity broadens the scope for designing targeted antifungal agents (Chhabria et al., 2011).

Anticancer Activity

Several studies focus on the synthesis and evaluation of Thiazolo[4,5-d]pyrimidine derivatives for their anticancer activity. Notable findings include the development of derivatives with potent antiproliferative effects against various cancer cell lines. For instance, new 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and shown to exhibit significant anticancer activity, highlighting the scaffold's potential in cancer therapy (Becan et al., 2022).

Immunomodulatory Effects

The immunosuppressive properties of Thiazolo[5,4-d]pyrimidines have been explored, revealing compounds with potent activity in mixed lymphocyte reaction (MLR) assays. These findings suggest their utility in preventing graft rejection after organ transplantation, with some compounds displaying efficacy comparable to cyclosporin A, a clinically used immunosuppressive drug. This indicates their promise as new immunosuppressive medications (Jang et al., 2011).

Mechanism of Action

Target of Action

Thiazolo[5,4-d]pyrimidine-2(1H)-thione primarily targets the Adenosine A1 and A2A receptors . These receptors are part of the G protein-coupled membrane receptors and play a significant role in many physiological states related to cardiovascular, immune, and neurological functions .

Mode of Action

The compound interacts with its targets, the Adenosine A1 and A2A receptors, by binding to them with nanomolar and subnanomolar affinities . This interaction results in the compound acting as an inverse agonist, reducing the production of cAMP via Gs proteins .

Biochemical Pathways

The compound’s interaction with the Adenosine A1 and A2A receptors affects the adenylyl cyclase pathway . This pathway is responsible for the production of cAMP, a crucial second messenger involved in many biological processes. The compound’s action reduces cAMP production, thereby influencing the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its potent inverse agonist activity at the Adenosine A1 and A2A receptors . This activity has been shown to have efficacy in animal models of depression, showing an effect comparable to that of the reference amitriptyline . Additionally, some derivatives of Thiazolo[5,4-d]pyrimidine have shown potent antiproliferative activities against several human cancer cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

Thiazolo[5,4-d]pyrimidine-2(1H)-thione has been found to interact with various enzymes and proteins . For instance, it has been reported to exhibit high affinity for the human A2A adenosine receptor . This interaction suggests that this compound may play a role in modulating adenosine receptor-mediated signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It has been reported to exhibit potent antiproliferative activities against several human cancer cell lines . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to exhibit the highest A2A adenosine receptor binding affinity, suggesting that it exerts its effects at the molecular level through this interaction .

Dosage Effects in Animal Models

This compound has been evaluated for its antidepressant-like activity in in vivo studies, such as the forced swimming test (FST), the tail suspension test (TST), and the sucrose preference test (SPT) in mice . The effects of this compound were found to be comparable to that of the reference amitriptyline

Properties

IUPAC Name |

1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3S2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYSRWYBBPAOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)SC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

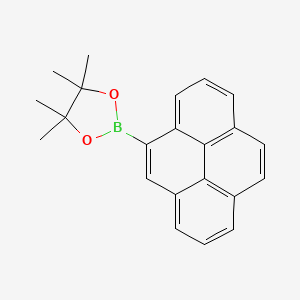

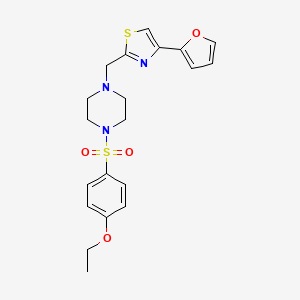

![2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2826356.png)

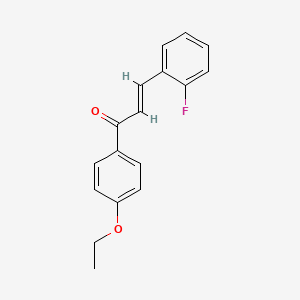

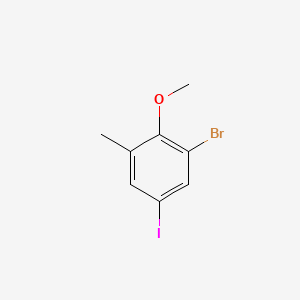

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2826368.png)

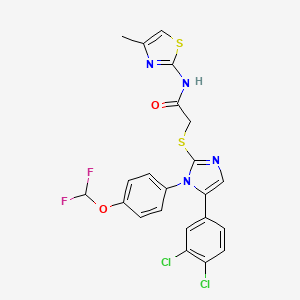

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)

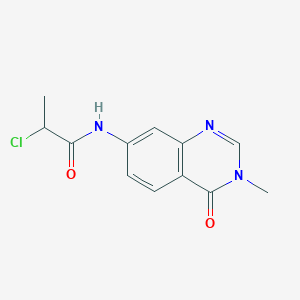

![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)